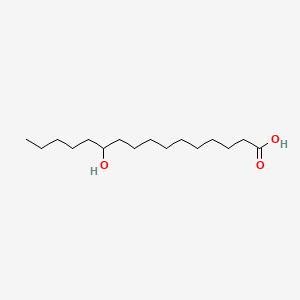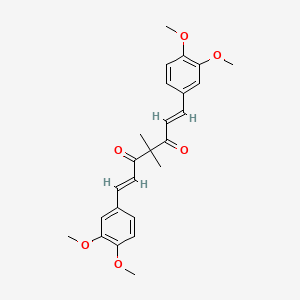
Tetramethylcurcumin
Übersicht
Beschreibung
Tetramethylcurcumin ist ein synthetisches Derivat von Curcumin, einer natürlichen Verbindung, die im Rhizom von Curcuma longa (Kurkuma) vorkommt. Curcumin ist bekannt für seine entzündungshemmenden, antioxidativen und krebshemmenden Eigenschaften. This compound wurde entwickelt, um die Stabilität und Bioverfügbarkeit von Curcumin zu verbessern, was es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen macht .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound kann durch Methylierung von Curcumin synthetisiert werden. Der Prozess umfasst die Reaktion von Curcumin mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie kann die Effizienz der industriellen Produktion verbessern .
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Modellverbindung zur Untersuchung des chemischen Verhaltens von Curcunderivaten verwendet.
Biologie: Tetramethylcurcumin zeigt signifikante entzündungshemmende und antioxidative Eigenschaften, was es für die biologische Forschung nützlich macht.
Medizin: Es hat sich als vielversprechend in der Behandlung von Krebs, neurodegenerativen Erkrankungen und entzündlichen Erkrankungen erwiesen.
Industrie: this compound wird bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus:
Entzündungshemmend: Es hemmt die Aktivität des Kernfaktors-kappa B (NF-κB) und der Cyclooxygenase-2 (COX-2), wodurch die Produktion von proinflammatorischen Zytokinen reduziert wird.
Antioxidativ: this compound fängt freie Radikale ab und verstärkt die Aktivität von antioxidativen Enzymen wie Superoxiddismutase (SOD) und Katalase.
Krebshemmend: Es induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Hemmung des STAT3-Signalwegs.
Wirkmechanismus
Tetramethylcurcumin, also known as FLLL31, is a derivative of curcumin with promising anti-inflammatory and anti-cancer properties . This article provides a detailed overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway . It binds selectively to Janus kinase 2 (JAK2) and the STAT3 Src homology-2 domain . These targets play a crucial role in cellular processes such as cell growth and apoptosis, making them key players in the development and progression of various cancers .
Mode of Action
This compound interacts with its targets by suppressing the phosphorylation of STAT3 . This is achieved through its selective binding to JAK2 and the STAT3 Src homology-2 domain . The suppression of STAT3 phosphorylation leads to a decrease in STAT3 activation, thereby inhibiting the downstream effects of the STAT3 pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK/STAT signaling pathway . By inhibiting the phosphorylation of STAT3, this compound disrupts the normal functioning of this pathway, leading to the impediment of multiple oncogenic processes .
Result of Action
The inhibition of STAT3 phosphorylation by this compound leads to a decrease in STAT3 activation, which in turn impedes multiple oncogenic processes . This results in the induction of apoptosis in cancer cell lines, including pancreatic and breast cancer cells . Furthermore, this compound exhibits anti-inflammatory effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tetramethylcurcumin specifically suppresses the phosphorylation of STAT3 by binding selectively to Janus kinase 2 and the STAT3 Src homology-2 domain . This interaction plays a crucial role in STAT3 dimerization and signal transduction .
Cellular Effects
This compound exhibits significant effects on various types of cells. It downregulates STAT3 phosphorylation and DNA-binding activity in MDA-MB-231 breast and PANC-1 pancreatic cancer cells . It inhibits cell viability and cell invasion, leading to the impediment of multiple oncogenic processes and the induction of apoptosis in pancreatic and breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding selectively to Janus kinase 2 and the STAT3 Src homology-2 domain . This binding suppresses the phosphorylation of STAT3, leading to the inhibition of STAT3 phosphorylation, DNA-binding activity, and transactivation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylcurcumin can be synthesized through the methylation of curcumin. The process involves the reaction of curcumin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tetramethylcurcumin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Chinonderivaten oxidiert werden.
Reduktion: Es kann zu Tetrahydroderivaten reduziert werden.
Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.
Wichtige gebildete Produkte:
Oxidation: Chinonderivate.
Reduktion: Tetrahydroderivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Tetramethylcurcumin wird mit anderen Curcunderivaten verglichen, wie zum Beispiel:
- Tetrahydrocurcumin
- Octahydrocurcumin
- Hexahydrocurcumin
- Dimethylcurcumin
Einzigartigkeit: this compound zeichnet sich durch seine verbesserte Stabilität und Bioverfügbarkeit im Vergleich zu Curcumin und anderen Derivaten aus. Seine Fähigkeit, mehrere molekulare Ziele zu hemmen, macht es zu einer vielseitigen Verbindung für therapeutische Anwendungen .
Ähnliche Verbindungen:
- Tetrahydrocurcumin: Bekannt für seine entzündungshemmenden und antioxidativen Eigenschaften.
- Octahydrocurcumin: Zeigt überlegene entzündungshemmende Wirkungen.
- Hexahydrocurcumin: Wird wegen seiner antioxidativen und entzündungshemmenden Aktivitäten verwendet.
- Dimethylcurcumin: Wird auf seine krebshemmenden Eigenschaften untersucht .
Die einzigartigen Eigenschaften und vielfältigen Anwendungen von this compound machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung und industriellen Anwendungen.
Eigenschaften
IUPAC Name |
(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-25(2,23(26)13-9-17-7-11-19(28-3)21(15-17)30-5)24(27)14-10-18-8-12-20(29-4)22(16-18)31-6/h7-16H,1-6H3/b13-9+,14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMZAMVBGQWOHT-UTLPMFLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467449 | |
| Record name | FLLL31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-97-9 | |
| Record name | FLLL31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLLL31 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of FLLL31?
A: FLLL31 functions as a STAT3 inhibitor. It accomplishes this by binding to Janus kinase 2 and the Src homology-2 domain of STAT3. These interactions effectively inhibit STAT3 phosphorylation, impede its ability to bind DNA, and ultimately block its transactivation. [] This inhibitory effect on STAT3 signaling makes FLLL31 a promising candidate for targeting cancers reliant on constitutive STAT3 activation. []
Q2: What types of cancers have shown sensitivity to FLLL31 in preclinical studies?
A: Research has primarily focused on the effects of FLLL31 on pancreatic and breast cancer cell lines. Studies demonstrate that FLLL31 effectively inhibits the growth of these cancer cells, reduces colony formation, and hinders cell invasion. [] Additionally, FLLL31 enhances the efficacy of the chemotherapeutic drug doxorubicin against breast cancer cells. []
Q3: How does FLLL31 impact the tumor microenvironment?
A: In vivo studies using chicken embryo xenografts revealed that FLLL32, a closely related analog of FLLL31, inhibits tumor growth and reduces tumor vascularity. [] These findings highlight the potential of FLLL31 and its analogs to target not only cancer cells directly but also components of the tumor microenvironment that support tumor progression.
Q4: Has FLLL31 been explored for applications beyond cancer treatment?
A: Yes, research suggests potential for FLLL31 in treating allergic conditions like allergic rhinitis. In a mouse model of allergic rhinitis, intranasal administration of FLLL31 effectively reduced airway inflammation when animals were challenged with multiple allergens. []
Q5: Are there any studies exploring FLLL31's effect on specific immune cell populations?
A: Yes, research indicates that FLLL31 can modulate the balance between regulatory T cells (Tregs) and effector T cells. Specifically, FLLL31 was shown to increase the expression of FoxP3 in CD4+ T cells, leading to an expansion of CD4+CD25-FOXP3+ Tregs. [] This enhanced Treg activity, coupled with the suppression of pro-inflammatory Th1 and Th17 cells, suggests potential for FLLL31 in treating autoimmune diseases characterized by an imbalance in T cell populations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




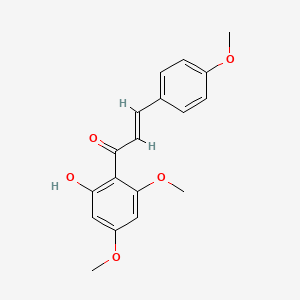


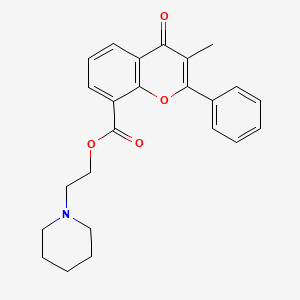
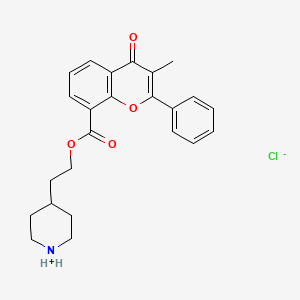
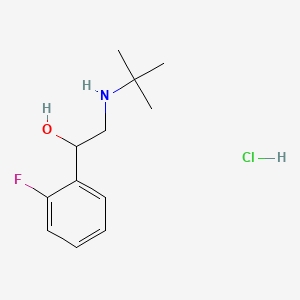

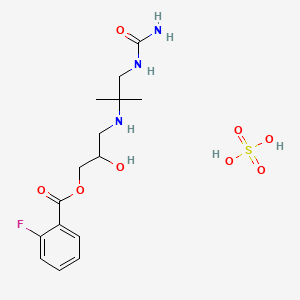
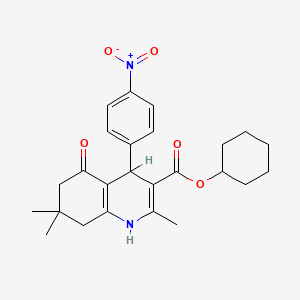
![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)

